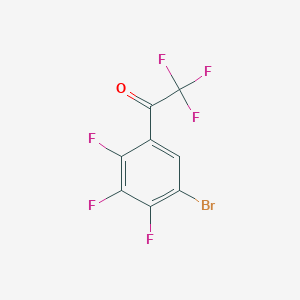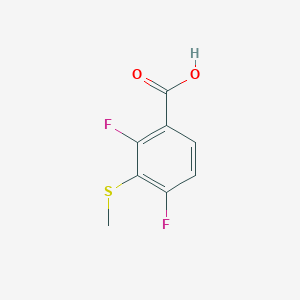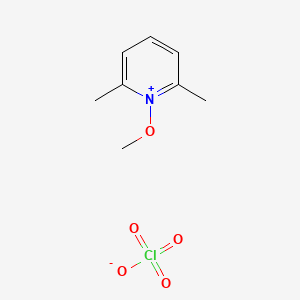
1-(5-Bromo-2,3,4-trifluorophenyl)-2,2,2-trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2,3,4-trifluorophenyl)-2,2,2-trifluoroethanone is a chemical compound characterized by the presence of bromine and multiple fluorine atoms attached to a phenyl ring
Métodos De Preparación
The synthesis of 1-(5-Bromo-2,3,4-trifluorophenyl)-2,2,2-trifluoroethanone typically involves the reaction of 5-bromo-2,3,4-trifluorobenzene with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the acylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-(5-Bromo-2,3,4-trifluorophenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Aplicaciones Científicas De Investigación
1-(5-Bromo-2,3,4-trifluorophenyl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-2,3,4-trifluorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .
Comparación Con Compuestos Similares
1-(5-Bromo-2,3,4-trifluorophenyl)-2,2,2-trifluoroethanone can be compared with other similar compounds, such as:
(5-Bromo-2,3,4-trifluorophenyl)methanol: This compound has a similar phenyl ring structure but differs in the functional group attached to the ring.
(5-Bromo-2,3,4-trifluorophenyl)(propyl)sulfane: This compound contains a propylthio group instead of the trifluoroethanone moiety.
2-(5-Bromo-2,3,4-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound features a boron-containing dioxaborolane ring attached to the phenyl ring.
The uniqueness of this compound lies in its trifluoroethanone group, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C8HBrF6O |
|---|---|
Peso molecular |
306.99 g/mol |
Nombre IUPAC |
1-(5-bromo-2,3,4-trifluorophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8HBrF6O/c9-3-1-2(7(16)8(13,14)15)4(10)6(12)5(3)11/h1H |
Clave InChI |
YQPVQKNUYJNSLM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)F)F)F)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2-Chlorobiphenyl-4-Yl)methyl]-Beta-Alanyl-N-(3-Carboxyphenyl)-Beta-Alaninamide](/img/structure/B14756409.png)

![1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid;4-methylbenzenesulfonic acid](/img/structure/B14756426.png)









